molecular formula C13H15N3O2S3 B2953335 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2415526-96-2

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2953335
CAS No.: 2415526-96-2
M. Wt: 341.46
InChI Key: UPPDJEXNXUBBQA-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic organic compound featuring a benzothiadiazole core linked via a carboxamide group to a 6-hydroxy-1,4-dithiepane moiety.

Properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S3/c17-12(9-1-2-10-11(5-9)16-21-15-10)14-6-13(18)7-19-3-4-20-8-13/h1-2,5,18H,3-4,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPDJEXNXUBBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 1,4-dithiepane ring (a seven-membered ring with two sulfur atoms) and the benzothiadiazole group. These features differentiate it from other heterocyclic carboxamides:

Compound Name Core Heterocycle Functional Groups Key Substituents
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide Benzothiadiazole + 1,4-dithiepane Hydroxy, carboxamide Methyl-linked dithiepane
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives Thiazolidinone Dioxo, carboxamide Phenyl, methylidene
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole + thiadiazine Chlorophenyl, carboxamide Methyl, diphenyl
N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Thiazole + cyclopropane Biphenyl, dioxolane, carboxamide Pyridinyl, cyclopropane

Physicochemical Properties

  • Hydrophilicity : The hydroxy group on the dithiepane likely enhances aqueous solubility compared to chloro-phenyl (Analog 2) or biphenyl (Analog 3) substituents.
  • Thermal Stability : Melting points for analogs range widely (e.g., Analog 2 is a pale yellow solid with unspecified m.p.), but the target compound’s dithiepane ring may lower melting points due to conformational flexibility.

Research Implications and Challenges

  • Application Potential: The compound’s dual sulfur-heterocycle system may offer unique binding properties in enzyme inhibition or materials science, distinguishing it from thiadiazine or pyrazole-based analogs.
  • Data Gaps : Direct experimental data (e.g., yield, stability) for the target compound are absent in the provided evidence, necessitating further studies to validate inferred properties.

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